3-[(4-methylphenyl)methyl]-7-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Key structural features include:
- 3-position substitution: A 4-methylbenzyl group (p-tolylmethyl), which enhances lipophilicity and may influence receptor binding.
This compound’s structural design aligns with trends in medicinal chemistry, where substituent modifications aim to optimize pharmacokinetics and target engagement .
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5S/c1-16-9-11-17(12-10-16)13-28-22-21(26-27-28)23(25-15-24-22)29-14-19-7-4-6-18-5-2-3-8-20(18)19/h2-12,15H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUVYJABWUXNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC=CC5=CC=CC=C54)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylphenyl)methyl]-7-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps:
Formation of the Triazolo[4,5-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-methylphenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a suitable catalyst.
Attachment of the Naphthalen-1-ylmethylsulfanyl Group: This can be accomplished through a nucleophilic substitution reaction where the naphthalen-1-ylmethylthiol reacts with a suitable leaving group on the triazolo[4,5-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolo[4,5-d]pyrimidine core or the sulfanyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of triazoles and pyrimidines exhibit significant antimicrobial properties. Specifically, studies have shown that compounds containing the triazole moiety can effectively inhibit the growth of various bacterial strains. For instance, a series of synthesized compounds based on similar structures have been evaluated for their in vitro antimicrobial activity using methods such as the agar well diffusion method and minimum inhibitory concentration (MIC) tests. These studies indicated promising results against both Gram-positive and Gram-negative bacteria, suggesting that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of triazole-pyrimidine derivatives is another area of active research. Compounds similar to 3-[(4-methylphenyl)methyl]-7-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine have been screened against various cancer cell lines at the National Cancer Institute (NCI). The results indicated that certain derivatives exhibited cytotoxic effects on multiple tumor types at low concentrations, thus highlighting their potential as anticancer agents .
Anticonvulsant Activity
The anticonvulsant activity of triazole derivatives has also been investigated. Compounds with similar structural characteristics have been tested using the maximal electroshock (MES) model in animal studies. Results showed that these compounds could significantly reduce seizure activity, positioning them as potential candidates for developing new anticonvulsant medications .
Synthesis and Characterization
The synthesis of this compound involves multi-step chemical reactions starting from easily accessible precursors. The synthetic route typically includes:
- Formation of the triazole ring through a click chemistry approach.
- Subsequent modifications to incorporate the pyrimidine structure.
- Introduction of various substituents to enhance biological activity.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .
Case Study: Antimicrobial Evaluation
In one study, a library of triazole-pyrimidine derivatives was synthesized and screened for antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The results showed that certain compounds exhibited MIC values lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents .
Case Study: Anticancer Screening
Another investigation involved testing a series of triazole derivatives against a panel of 60 human cancer cell lines. The study revealed that some compounds had selective toxicity towards specific cancer types while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .
Tables
| Property | Description |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive/negative bacteria |
| Anticancer Activity | Cytotoxic effects on multiple tumor types |
| Anticonvulsant Activity | Reduced seizure activity in animal models |
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)methyl]-7-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazolo[4,5-d]pyrimidine core can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The sulfanyl and aromatic groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares the target compound with structurally related analogs:
Key Observations
3-Position Substituents: The target’s 4-methylbenzyl group is less sterically hindered than 2-chlorobenzyl () but more lipophilic than simple benzyl (). This balance may enhance blood-brain barrier penetration compared to polar groups like cyclopentane-triol (). Chlorinated aromatic groups (e.g., 2-chlorobenzyl) in significantly boosted adenosine receptor affinity, suggesting electron-withdrawing groups enhance target binding .
7-Position Substituents: The naphthalen-1-ylmethylsulfanyl group in the target compound introduces a bulky aromatic system. Similar sulfanyl derivatives (e.g., VAS2870) show enzyme inhibition via hydrophobic interactions with catalytic sites . Amine substituents (e.g., cyclohexylamino in ) favor hydrogen bonding, while thioethers (as in the target) may enhance metabolic stability compared to thiols .
Synthetic Accessibility :
- The target’s sulfanyl group likely requires thiol-alkylation steps, akin to methods in (using amines) or (using mercaptans).
- Naphthalenylmethyl moieties may necessitate Pd-catalyzed coupling (e.g., Stille reactions, as in ) for installation .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : At ~450–500 g/mol, the target exceeds Lipinski’s rule-of-five guidelines, which may limit oral bioavailability unless active transport mechanisms exist.
- Metabolic Stability : Sulfanyl groups are less prone to oxidation than thiols, suggesting improved metabolic stability over compounds like VAS3947 (a VAS2870 derivative) .
Biological Activity
The compound 3-[(4-methylphenyl)methyl]-7-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer treatment and as an immunomodulator. This article synthesizes existing research findings on its biological activity, including its effects on various cell lines and mechanisms of action.
Chemical Structure
The compound features a complex structure that includes:
- A triazolo ring
- A pyrimidine core
- Sulfanyl and methylphenyl substituents
This structural diversity contributes to its biological activity.
Anticancer Activity
Research indicates that triazolopyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. Notably:
- In vitro studies have shown that related compounds can inhibit the growth of human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.24 μM to 13.1 μM .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
| Compound 2 | HCT-116 | 0.53 |
| Compound 4 | MGC-803 | 2.1 |
These values suggest that modifications to the triazolopyrimidine structure can enhance cytotoxicity.
The biological activity of this compound appears to involve several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells .
- Signaling Pathway Modulation : It affects critical signaling pathways such as:
- Tubulin Polymerization Inhibition : Some derivatives of triazolopyrimidines act as inhibitors of tubulin polymerization, which is crucial for cell division .
Immunomodulatory Effects
Emerging studies suggest that compounds within this class may also act as T-cell activators, enhancing immune responses against tumors . This dual functionality—targeting both tumor cells directly and modulating immune activity—positions these compounds as promising candidates in cancer therapy.
Case Studies
Several studies have specifically evaluated the biological activity of related triazolopyrimidine compounds:
- A study demonstrated that a derivative with a similar structure exhibited potent cytotoxicity against breast carcinoma cells (MCF-7) with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
- Another investigation into the anti-inflammatory properties of related compounds revealed up to 70% inhibition in inflammatory responses compared to standard drugs like ibuprofen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
